(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13520802
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13N3O |
---|---|
Molecular Weight | 179.22 g/mol |
IUPAC Name | (3S)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1 |
Standard InChI Key | CUVDBTRUDYXDNK-QMMMGPOBSA-N |
Isomeric SMILES | CC1=NC(=NC=C1)N2CC[C@@H](C2)O |
SMILES | CC1=NC(=NC=C1)N2CCC(C2)O |
Canonical SMILES | CC1=NC(=NC=C1)N2CCC(C2)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidin-3-ol group at the 2-position. The (S)-configuration introduces chirality, which can significantly impact interactions with biological targets. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H13N3O |
Molecular Weight | 179.22 g/mol |
Stereochemistry | (S)-configuration at C3 |
Hydrogen Bond Donors | 2 (hydroxyl and amine) |
Hydrogen Bond Acceptors | 4 (pyrimidine N, hydroxyl O) |
The pyrimidine ring contributes to aromaticity and planar stability, while the pyrrolidine ring introduces conformational flexibility. The hydroxyl group at C3 enhances solubility in polar solvents, a critical factor for bioavailability.
Synthesis and Preparation
Synthetic Routes
The synthesis of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol typically involves coupling a pyrimidine derivative with a chiral pyrrolidine precursor. A common approach includes:
-
Preparation of 4-Methylpyrimidin-2-yl Chloride: Chlorination of 4-methylpyrimidin-2-ol using phosphorus oxychloride (POCl3) under reflux conditions .
-
Nucleophilic Substitution: Reacting the chloride with (S)-pyrrolidin-3-ol in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at ambient temperature.
The reaction mechanism proceeds via an SN2 pathway, where the hydroxyl group of pyrrolidin-3-ol acts as a nucleophile, displacing the chloride. The stereochemical integrity of the (S)-enantiomer is preserved through careful control of reaction conditions.
Optimization and Purification
Industrial-scale synthesis prioritizes yield and enantiomeric excess (ee). Techniques such as chiral chromatography or recrystallization with chiral resolving agents are employed to achieve >99% ee. Solvent systems like ethanol/water mixtures enhance crystallization efficiency.
Applications in Drug Development
Chiral Building Blocks
The compound’s chirality makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, (R)-enantiomers of similar structures are used in PDE inhibitors, underscoring the importance of stereochemistry in target selectivity .
Neuroprotective Agents
Given the role of cGMP in synaptic plasticity, (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol could be explored for neurodegenerative diseases. Preclinical models using analogs show synaptic stabilization in amyloid precursor protein (APP) transgenic mice, suggesting therapeutic potential for Alzheimer’s disease .
Comparative Analysis with Structural Analogs
The (S)-enantiomer’s lack of electron-withdrawing groups (e.g., chloro) may reduce electrophilic reactivity compared to chlorinated analogs, potentially lowering toxicity.
Future Research Directions
-
Stereochemical Optimization: Investigate how (S) vs. (R) configurations affect target binding using molecular docking studies.
-
In Vivo Pharmacokinetics: Assess absorption, distribution, and blood-brain barrier penetration in rodent models.
-
Therapeutic Screening: Evaluate efficacy in models of cognitive decline, infection, and inflammation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume